3-Ethyl-3-methylpentane

Boiling point Thermophysical property Isomer comparison

3-Ethyl-3-methylpentane is an essential C8H18 branched alkane isomer for laboratories requiring precise analytical calibration and process simulation. Unlike common isomers such as n-octane or isooctane, this compound features a documented Kovats retention index of 783 on squalane, a unique VUV spectral signature distinguishable from all 17 other octane isomers, and a distinct boiling point of 118 °C. These verified parameters make it indispensable for GC method development, sustainable aviation fuel analysis, and accurate Aspen Plus/CHEMCAD modeling of C8 separations. Procure with confidence—commercially available in ≥99% (GC) purity to ensure reproducible, publication-grade results.

Molecular Formula C8H18
Molecular Weight 114.23 g/mol
CAS No. 1067-08-9
Cat. No. B092670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-methylpentane
CAS1067-08-9
Molecular FormulaC8H18
Molecular Weight114.23 g/mol
Structural Identifiers
SMILESCCC(C)(CC)CC
InChIInChI=1S/C8H18/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3
InChIKeyGIEZWIDCIFCQPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3-methylpentane (CAS 1067-08-9): Baseline Procurement and Physicochemical Profile for Sourcing Decisions


3-Ethyl-3-methylpentane is a C8H18 branched alkane hydrocarbon, existing as one of eighteen constitutional isomers of octane [1]. It is a colorless, volatile liquid at ambient temperature [2] with a molecular weight of 114.23 g/mol [3]. The compound is commercially available in analytical grades, typically with purity specifications of ≥98% to >99.0% (GC) . Its fundamental thermophysical properties—including a normal boiling point of 118 °C, density of 0.73 g/mL (20/20 °C), and flash point of 6 °C—have been systematically characterized and are documented in authoritative databases such as the NIST Chemistry WebBook [3][4].

Why a Generic C8 Isomer Cannot Substitute for 3-Ethyl-3-methylpentane in Critical Applications


Although all C8H18 isomers share an identical molecular formula and general hydrocarbon character, their macroscopic and analytical behaviors diverge significantly due to structural differences in branching patterns [1]. Even within the C8 isomer family, a change from a methyl to an ethyl substituent can shift the boiling point by several degrees, alter chromatographic elution order, and modify key thermodynamic properties such as vapor pressure and enthalpy of vaporization [2]. Consequently, substituting 3-ethyl-3-methylpentane with a more common isomer—such as n-octane or 2,2,4-trimethylpentane (isooctane)—without prior experimental validation introduces quantifiable bias in analytical calibration, reaction solvent selection, and process modeling. The following evidence demonstrates specific, measurable differentiation dimensions that directly inform procurement decisions.

Quantitative Differential Evidence: Why 3-Ethyl-3-methylpentane (1067-08-9) Is Distinct from Alternative C8 Isomers


Boiling Point vs. 2,2,4-Trimethylpentane (Isooctane) and n-Octane: Measured Differentiation of ~19 °C

The normal boiling point of 3-ethyl-3-methylpentane is 118.2 °C, which lies intermediate between the significantly lower boiling point of the highly branched 2,2,4-trimethylpentane (isooctane, 99.2 °C) and the higher boiling point of the linear n-octane (125.7 °C) [1]. This represents a measured differentiation of approximately 19 °C from isooctane and 7.5 °C from n-octane. The boiling point of 3-ethyl-3-methylpentane is also notably higher than that of 2,3,4-trimethylpentane (113.4 °C) and 2,2,3-trimethylpentane (110 °C) [1].

Boiling point Thermophysical property Isomer comparison Fuel research

VUV Spectroscopic Uniqueness vs. All 17 Other C8 Constitutional Isomers

In a comprehensive study of all 18 constitutional isomers of octane using vacuum ultraviolet (VUV) spectroscopy coupled with GC×GC, each isomer—including 3-ethyl-3-methylpentane—was shown to possess an unambiguously unique VUV spectrum [1]. The spectral differences between any two C8 isomers, including those with very similar chromatographic elution times, are interpretable with a limit of identification below 0.40% by mass overall and less than 0.20% by mass when employing human discretion in the experimental configuration [1].

VUV spectroscopy Isomer differentiation GC×GC Analytical calibration

Kovats Retention Index on Squalane at 100 °C: Measured 783 vs. Known C8 Analogs

The Kovats retention index (RI) of 3-ethyl-3-methylpentane on a squalane capillary column at 100 °C is reported as 783 [1]. This value can be compared to literature-reported RIs for other C8 isomers under comparable conditions: n-octane is defined as 800; 2,2,4-trimethylpentane (isooctane) has an RI of approximately 736 on squalane at 100 °C [2]; and 2,3,4-trimethylpentane has an RI of approximately 752 [2]. The RI of 783 positions 3-ethyl-3-methylpentane as a mid-range eluting isomer, clearly separable from the more highly branched isomers.

Gas chromatography Retention index Squalane column Isomer identification

Enthalpy of Vaporization: 32.8 kJ/mol vs. 2,2,4-Trimethylpentane (30.8 kJ/mol) and n-Octane (41.5 kJ/mol)

The enthalpy of vaporization (ΔvapH) of 3-ethyl-3-methylpentane at 25 °C is 32.8 ± 0.0 kJ/mol [1]. This value can be compared to literature values for 2,2,4-trimethylpentane (isooctane) at 30.8 kJ/mol and n-octane at 41.5 kJ/mol at comparable temperatures [2]. The ΔvapH of 3-ethyl-3-methylpentane is approximately 2.0 kJ/mol higher than that of isooctane and 8.7 kJ/mol lower than that of n-octane, reflecting the intermediate degree of molecular branching.

Enthalpy of vaporization Thermodynamics Process simulation Energy balance

Procurement-Led Application Scenarios: Where 3-Ethyl-3-methylpentane (1067-08-9) Delivers Verified Performance


Gas Chromatography Retention Index Calibration for Complex Hydrocarbon Mixture Analysis

The documented Kovats retention index of 783 on squalane at 100 °C [1] makes 3-ethyl-3-methylpentane a valuable secondary calibration standard for GC analysis of gasoline, naphtha, and synthetic paraffinic kerosene streams. Its mid-range RI value provides a reference point between the highly branched, early-eluting isomers (e.g., isooctane, RI ~736) and the later-eluting n-alkanes (e.g., n-octane, RI 800). This positioning enhances peak identification confidence in complex chromatograms and supports method transfer and reproducibility across laboratories.

VUV Spectroscopic Method Development and Fuel Isomer Fingerprinting

The unambiguous VUV spectral signature of 3-ethyl-3-methylpentane—demonstrated to be uniquely distinguishable from all 17 other C8 isomers at a limit of identification below 0.40% by mass [2]—supports its use as a pure reference standard for developing GC×GC-VUV methods in sustainable aviation fuel prescreening, petrochemical isomer analysis, and environmental forensics. This quantitative spectral uniqueness ensures that the compound can serve as a reliable marker for specific branched alkane substructures in complex fuel matrices.

Thermodynamic Process Simulation and Engineering Calculations

The experimentally verified enthalpy of vaporization (32.8 kJ/mol) and boiling point (118.2 °C) of 3-ethyl-3-methylpentane [3][4] are essential inputs for accurate process simulation software (e.g., Aspen Plus, CHEMCAD) when modeling separations of C8 isomer mixtures, such as in the production of high-octane gasoline blending components. Substituting these parameters with those of a generic C8 isomer (e.g., isooctane or n-octane) introduces quantifiable errors in energy balance calculations, potentially leading to suboptimal equipment sizing and increased operational costs.

High-Purity Solvent for Specialized Organic Synthesis Requiring Controlled Volatility

The boiling point of 118 °C, which is distinct from that of more common C8 isomers such as 2,2,4-trimethylpentane (99 °C) and n-octane (126 °C) [4], allows 3-ethyl-3-methylpentane to function as a non-polar solvent with a specific evaporation profile. This property is advantageous in synthetic applications where precise control over solvent removal rate is required, such as in the crystallization of temperature-sensitive intermediates or in reactions where the solvent's boiling point must be carefully matched to the reaction temperature to avoid product degradation. Commercial availability in purities ≥99.0% (GC) supports reproducible outcomes in these specialized synthetic procedures.

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